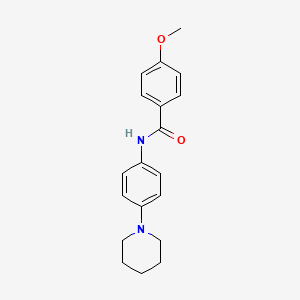

4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Potential as Prokinetic Agent

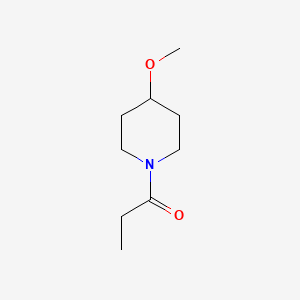

- Gastrointestinal Motility Enhancement : This compound has been synthesized and evaluated for its effects on gastrointestinal motility. Certain derivatives, particularly those with a polar substituent group on the piperidine ring, have shown potential in accelerating gastric emptying and increasing the frequency of defecation. This indicates its potential as a prokinetic agent, effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Serotonin Receptor Agonist

- Serotonin 4 (5-HT4) Receptor Agonist Activity : In another study, derivatives of this compound were synthesized and evaluated for their agonist activity at serotonin 4 (5-HT4) receptors. These compounds have shown favorable pharmacological profiles for gastrointestinal motility, although there were challenges related to oral bioavailability (Sonda et al., 2003).

Neurological Applications

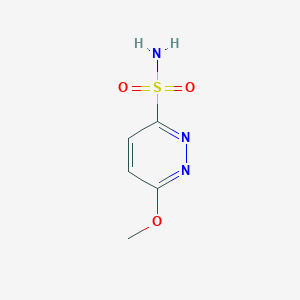

- Alzheimer's Disease Research : In the context of neurological disorders, particularly Alzheimer's disease, derivatives of this compound have been used as molecular imaging probes. Using positron emission tomography (PET), these derivatives helped in quantifying serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's patients (Kepe et al., 2006).

Inhibitors of Presynaptic Choline Transporter

- Potential in Neurological Disorders : The synthesis and structure-activity relationships of derivatives of this compound have been explored for their potential as inhibitors of the presynaptic choline transporter. This research suggests its utility in neurological conditions, with potential implications for disorders like Alzheimer's and other cognitive impairments (Bollinger et al., 2015).

Synthesis of Gastrointestinal Stimulants

- Synthesis of Cisapride : Research has been conducted on synthesizing cisapride, a gastrointestinal stimulant derived from similar compounds. The study outlines different synthetic approaches for the preparation of piperidinamines with marked activity in gastrokinetic tests (Van Daele et al., 1986).

Wirkmechanismus

Target of Action

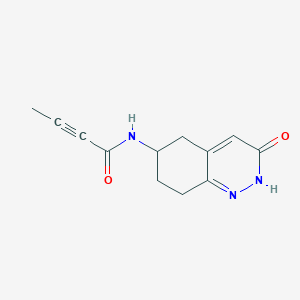

The primary target of 4-methoxy-N-(4-(piperidin-1-yl)phenyl)benzamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of non-small cell lung cancer (NSCLC) when it forms a fusion gene with echinoderm microtubule-associated protein-like 4 (EML4) .

Mode of Action

This compound acts as an inhibitor of ALK . It binds to the kinase domain of ALK, thereby inhibiting its constitutive tyrosine kinase activity . This inhibition disrupts the signaling pathways downstream of ALK, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The inhibition of ALK by this compound affects several biochemical pathways. The most significant of these is the disruption of the EML4-ALK fusion gene pathway, which plays an essential role in the pathogenesis of NSCLC . By inhibiting ALK, the compound prevents the constitutive activation of this pathway, thereby inhibiting the growth and proliferation of cancer cells .

Result of Action

The inhibition of ALK by this compound results in a decrease in the growth and proliferation of NSCLC cells . This is due to the disruption of the EML4-ALK pathway, which is essential for the pathogenesis of this type of cancer .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Similar compounds have shown threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds are known to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Eigenschaften

IUPAC Name |

4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-23-18-11-5-15(6-12-18)19(22)20-16-7-9-17(10-8-16)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWLLKINFCZQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2938592.png)

![N-(4-cyanophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2938599.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2938603.png)

![tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate](/img/structure/B2938606.png)

![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate](/img/structure/B2938608.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2938610.png)

![2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2938613.png)